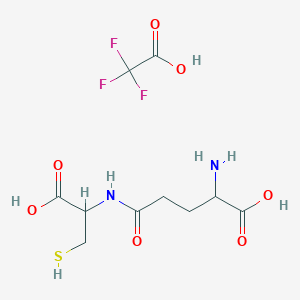

L-Cysteine, L-g-glutamyl-, mono(trifluoroacetate) (salt)

Description

L-Cysteine, L-γ-glutamyl-, mono(trifluoroacetate) (salt) is a modified amino acid derivative where L-cysteine is linked to L-glutamic acid via a γ-glutamyl bond. The trifluoroacetate (TFA) counterion enhances solubility in organic solvents and stabilizes the compound during synthesis and storage. This compound is primarily used in biochemical research, particularly in peptide synthesis and enzyme studies, due to its reactive thiol group and improved stability compared to non-salt forms .

Properties

IUPAC Name |

2-amino-5-[(1-carboxy-2-sulfanylethyl)amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O5S.C2HF3O2/c9-4(7(12)13)1-2-6(11)10-5(3-16)8(14)15;3-2(4,5)1(6)7/h4-5,16H,1-3,9H2,(H,10,11)(H,12,13)(H,14,15);(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBAPFIMTGPKLNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)NC(CS)C(=O)O)C(C(=O)O)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15F3N2O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Gamma-glutamylcysteine can be synthesized through enzymatic reactions involving gamma-glutamylcysteine synthetase. This enzyme catalyzes the formation of gamma-glutamylcysteine from glutamic acid and cysteine in the presence of adenosine triphosphate (ATP). The reaction conditions typically include a buffered aqueous solution with optimal pH and temperature to ensure enzyme activity .

Industrial Production Methods

Industrial production of gamma-glutamylcysteine often involves the use of genetically engineered microorganisms, such as Escherichia coli, which express high levels of gamma-glutamylcysteine synthetase. These microorganisms are cultured in bioreactors under controlled conditions to maximize yield. The product is then purified using techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions

Gamma-glutamylcysteine undergoes various chemical reactions, including:

Oxidation: Gamma-glutamylcysteine can be oxidized to form disulfide bonds, leading to the formation of gamma-glutamylcystine.

Reduction: The disulfide bonds in gamma-glutamylcystine can be reduced back to gamma-glutamylcysteine.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol for reduction. The reactions are typically carried out in aqueous solutions with appropriate pH and temperature to ensure optimal reaction rates .

Major Products Formed

The major products formed from these reactions include gamma-glutamylcystine (from oxidation) and various gamma-glutamyl peptides (from substitution reactions) .

Scientific Research Applications

Biochemical Research

Role in Antioxidant Activity

L-Cysteine and its derivatives are known for their antioxidant properties. The compound's structure allows it to participate in redox reactions, which are crucial for protecting cells from oxidative stress. Research indicates that gamma-glutamylcysteine, a related compound, helps reduce reperfusion injury in cerebral vasculature during ischemic events . This suggests that L-Cysteine, L-g-glutamyl-, mono(trifluoroacetate) may play a similar protective role in cellular environments.

Stability Studies

The trifluoroacetate group enhances the compound's stability in biological systems. Studies have shown that compounds like gamma-L-glutamyl-L-cysteine exhibit significant degradation over time when incubated in serum, with half-lives of approximately 11 to 17 minutes . Understanding the degradation rates of such compounds is essential for designing effective therapeutic agents.

Pharmaceutical Applications

Drug Development

The compound is being investigated for its potential use in drug formulations aimed at treating various conditions linked to oxidative stress and inflammation. For instance, the combination of L-Cysteine with other compounds has shown promise in improving glycemic control in type-2 diabetes patients . Furthermore, its ability to enhance glutathione synthesis positions it as a candidate for therapies targeting liver detoxification and protection against heavy metal toxicity.

Clinical Trials and Nutritional Therapy

A comprehensive review of clinical trials indicates that L-Cysteine has been utilized effectively in nutritional therapies. It has been associated with benefits such as improved antioxidant status in patients with chronic conditions, reduced hair loss, and enhanced recovery from surgical procedures . The compound's application extends to treating severe malnutrition and aiding recovery from cardiovascular incidents.

Case Studies

Several studies have documented the efficacy of L-Cysteine in clinical settings:

- Nutritional Therapy for Malnutrition : In children suffering from severe edematous malnutrition, L-Cysteine supplementation restored glutathione synthesis rates during treatment phases .

- Corneal Healing Post-Surgery : Patients undergoing photoreactive keratectomy experienced reduced scarring times when treated with L-Cysteine combinations .

- Cardiovascular Health : The compound has shown potential in reducing risks associated with cardiovascular diseases through its anti-inflammatory effects .

Mechanism of Action

Gamma-glutamylcysteine exerts its effects primarily through its role in the synthesis of glutathione. It is catalyzed by gamma-glutamylcysteine synthetase to form gamma-glutamylcysteine, which is then converted to glutathione by glutathione synthetase. Glutathione acts as a major cellular antioxidant, protecting cells from oxidative damage by neutralizing reactive oxygen species. The molecular targets and pathways involved include the regulation of redox-sensitive signaling pathways and the detoxification of harmful compounds .

Comparison with Similar Compounds

Key Research Findings

- SmartCube Assay Performance :

- Trifluoroacetate salts (e.g., LF-3-88) outperformed tartrate and hydrochloride salts in behavioral assays, highlighting the impact of counterions on bioactivity .

Biological Activity

L-Cysteine, L-g-glutamyl-, mono(trifluoroacetate) (salt), known by its chemical formula , is a compound formed from the amino acids L-cysteine and L-glutamic acid, enhanced by the trifluoroacetate salt. This modification increases its solubility and stability, making it a significant compound in biochemical research and applications. The biological activities of this compound are primarily linked to its components, particularly in enzyme modulation and cellular signaling pathways.

- Molecular Weight : Approximately 364.30 g/mol

- Structure : Composed of L-cysteine and L-glutamic acid with a trifluoroacetate moiety.

Biological Activities

-

Enzyme Activity Modulation :

- The compound may act as a substrate or inhibitor for various enzymes involved in metabolic pathways. For example, it can influence the activity of cysteine desulfhydrases, which are pivotal in sulfur metabolism and redox reactions.

-

Cell Signaling Pathways :

- Research indicates that this compound can participate in cell signaling processes, potentially affecting pathways related to oxidative stress and apoptosis. Its role in modulating glutathione levels is particularly noteworthy since glutathione is crucial for cellular defense against reactive oxygen species (ROS) .

- Antioxidant Properties :

Comparative Analysis with Related Compounds

| Compound Name | Structure/Characteristics | Unique Features |

|---|---|---|

| Gamma-Glutamylcysteine | Directly involved in glutathione synthesis | |

| N-Acetylcysteine | Known for mucolytic properties and antioxidant effects | |

| Cystathionine | Plays a role in transsulfuration pathways | |

| Glutathione | Major antioxidant in cells |

The trifluoroacetate modification of L-Cysteine, L-g-glutamyl-, mono(trifluoroacetate) enhances solubility compared to other similar compounds, which may not possess this modification.

Case Studies and Research Findings

In various studies focusing on the production and application of L-cysteine derivatives:

- E. coli Engineering : Researchers have engineered E. coli strains to enhance L-cysteine production through genetic modifications. For instance, altering the cysE gene resulted in increased yields of up to 790 mg/L of L-cysteine after 72 hours of cultivation .

- Utilization in Drug Development : The compound's ability to modulate enzyme activity has implications for drug development, particularly in designing inhibitors for diseases associated with oxidative stress .

- Protective Mechanisms Against Toxins : Glutathione's protective properties against reactive metabolites highlight the potential of L-Cysteine derivatives in mitigating toxicity from various compounds, such as paracetamol .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.